Synthesis and Characterization of 2-Amino-6-chloro-3-hydroxybenzoic Acid: A Regioselective Approach
Synthesis and Characterization of 2-Amino-6-chloro-3-hydroxybenzoic Acid: A Regioselective Approach
Topic: Synthesis and Characterization of 2-Amino-6-chloro-3-hydroxybenzoic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists
Executive Summary
The compound 2-Amino-6-chloro-3-hydroxybenzoic acid (also known as 6-chloro-3-hydroxyanthranilic acid) represents a critical scaffold in the development of neuroactive pharmaceuticals and agrochemicals. As a halogenated derivative of 3-hydroxyanthranilic acid (3-HAA) , a key intermediate in the kynurenine pathway of tryptophan metabolism, this molecule serves as a potent inhibitor of 3-hydroxyanthranilic acid oxidase (3-HAO) and a precursor for quinolinic acid analogs.
The synthesis of this molecule presents a distinct regiochemical challenge: installing a hydroxyl group at the C3 position while maintaining a chlorine atom at the C6 position on an anthranilic acid core. Standard electrophilic aromatic substitution often fails to achieve the required substitution pattern due to the competing directing effects of the amino and carboxyl groups.
This guide details a regioselective synthetic strategy prioritizing the Boyland-Sims oxidation of 2-amino-6-chlorobenzoic acid. This route offers superior regiocontrol compared to direct chlorination of 3-HAA, which frequently yields the undesired 4-chloro isomer.
Retrosynthetic Analysis
To design the optimal route, we must analyze the disconnection of the functional groups on the benzene ring.
-
Target Molecule: 2-Amino-6-chloro-3-hydroxybenzoic acid.
-
Strategy A (C-Cl Disconnection): Chlorination of 3-hydroxyanthranilic acid.[1]
-
Risk:[2] The hydroxyl group at C3 strongly activates the C4 and C6 positions. The amino group at C2 activates C5. Experimental evidence suggests that direct chlorination often favors the C4 position (para to the amino group, ortho to the hydroxyl) or leads to over-chlorination.
-
-
Strategy B (C-O Disconnection): Hydroxylation of 2-amino-6-chlorobenzoic acid.
-
Advantage:[1][2][3][4][5] The precursor, 2-amino-6-chlorobenzoic acid (6-chloroanthranilic acid), is commercially available.
-
Method: The Boyland-Sims oxidation (persulfate oxidation of anilines) is specific for ortho-hydroxylation relative to the amine.[6][7] Since the C1 position is blocked by the carboxyl group, oxidation must occur at C3, guaranteeing the correct isomer.
-
Figure 1: Retrosynthetic analysis highlighting the Boyland-Sims oxidation as the preferred pathway for regiocontrol.
Primary Synthetic Route: The Boyland-Sims Oxidation
This protocol utilizes the Boyland-Sims oxidation to convert 2-amino-6-chlorobenzoic acid to the target molecule via an intermediate sulfate ester.
Reaction Mechanism[6][7]
-
Nucleophilic Attack: The amino group of the starting material attacks the peroxide bond of the persulfate ion (
), forming an arylhydroxylamine-O-sulfate intermediate. -
Rearrangement: This intermediate undergoes a [1,3]-sigmatropic rearrangement (or ion-pair cage recombination) to the ortho-position (C3).
-
Hydrolysis: The resulting sulfate ester is hydrolyzed under acidic conditions to yield the free phenol.[2]
Experimental Protocol
Reagents & Materials:
| Reagent | Role | Equiv. | Notes |
|---|---|---|---|
| 2-Amino-6-chlorobenzoic acid | Starting Material | 1.0 | Purity >98% recommended |
| Potassium Persulfate (
Step-by-Step Methodology:
-
Dissolution (Solubilization):
-
In a 3-neck round-bottom flask equipped with a thermometer and mechanical stirrer, dissolve 10.0 g (58.3 mmol) of 2-amino-6-chlorobenzoic acid in 60 mL of 15% aqueous KOH.
-
Checkpoint: Ensure the solution is homogenous and clear. The carboxylate salt formation is essential for solubility.
-
-
Oxidation (Sulfate Ester Formation):
-
Cool the reaction mixture to 15–20°C .
-
Prepare a solution of 17.3 g (64.0 mmol) potassium persulfate in 100 mL water.
-
Add the persulfate solution dropwise over 2 hours. Crucial: Maintain temperature <20°C. Higher temperatures promote radical polymerization and tar formation (Elbs oxidation side-products).
-
Stir the mixture at room temperature for 24 hours. The solution typically darkens as oxidation proceeds.
-
-
Hydrolysis of Sulfate Ester:
-
Acidify the reaction mixture carefully with concentrated HCl to pH < 1.
-
Note: Unreacted starting material may precipitate; filter this off if necessary to purify the intermediate sulfate, but direct hydrolysis is often feasible (one-pot).
-
Heat the acidic solution to 80–90°C for 2–4 hours. This step cleaves the sulfate ester (
) to the free hydroxyl group ( ).
-
-
Isolation & Purification:
-
Cool the mixture to room temperature.
-
Adjust the pH to the isoelectric point of the amino acid (approx. pH 3–4) using 50% NaOH or solid sodium acetate.
-
The product, 2-amino-6-chloro-3-hydroxybenzoic acid , will precipitate as a solid.
-
Filter the solid, wash with cold water, and recrystallize from water/ethanol or dilute acetic acid.
-
Figure 2: Experimental workflow for the Boyland-Sims oxidation protocol.
Alternative Route: Chlorination of 3-Hydroxyanthranilic Acid
While less regioselective, this route is viable if 3-HAA is the only available precursor. It requires careful chromatographic separation.
-
Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (
). -
Conditions: DMF or Acetic Acid, 0°C.
-
Challenge: The major product is often the 4-chloro isomer due to the strong ortho-directing effect of the C3-hydroxyl group. The 6-chloro isomer is formed as a minor product or requires blocking the C4 position.
-
Optimization: Using a bulky protecting group on the amine (e.g., Acetyl) can sterically hinder the C3/C4 region, potentially shifting selectivity slightly toward C6, but hydrolysis of the amide is subsequently required.
Characterization & Analytical Data
To validate the synthesis, the following analytical signatures must be confirmed.
NMR Spectroscopy ( and )
The key to confirming the structure is the coupling pattern of the aromatic protons.
-
Structure: The benzene ring has protons at C4 and C5.
-
Pattern: An AB system (two doublets).
-
Coupling Constant (
): .
| Position | Shift ( | Multiplicity | Interpretation |
| -COOH | 12.0 - 13.0 | Broad Singlet | Carboxylic acid proton |
| H-4 | 6.80 - 6.95 | Doublet ( | Ortho to Hydroxyl (Shielded) |
| H-5 | 6.50 - 6.65 | Doublet ( | Ortho to Chlorine (Shielded) |
| -OH | 9.0 - 10.0 | Broad Singlet | Phenolic proton ( |
| -NH2 | 5.0 - 6.0 | Broad Singlet | Amine protons |
Note: Shifts are estimated for DMSO-d6 solvent.[5] The presence of two ortho-coupled doublets confirms the 2,3,6-substitution pattern (adjacent protons at 4 and 5).
Mass Spectrometry (MS)
-
Molecular Formula:
[8] -
Molecular Weight: 187.58 g/mol
-
ESI-MS (Negative Mode): Look for
peak at m/z 186 . -
Isotope Pattern: A characteristic Chlorine isotope pattern (
) should be visible in the molecular ion peak (m/z 186 and 188).
Melting Point
-
Expected range: 200°C – 210°C (with decomposition).[9]
-
Note: Amino acids often decompose upon melting; DSC (Differential Scanning Calorimetry) is preferred for purity assessment.
Safety & Handling
-
Potassium Persulfate: Strong oxidizer. Keep away from organic solvents until dissolved in water. May cause fire.
-
Chlorinated Anilines: Potential toxicity and environmental hazard. Handle in a fume hood.
-
3-Hydroxyanthranilic Acid Derivatives: Known to be autoxidizable. Store the final product under inert atmosphere (Argon/Nitrogen) at -20°C to prevent degradation into quinone imines (cinnabarinic acid derivatives).
References
-
Boyland, E., & Sims, P. (1953).[7] The preparation of o-aminophenyl sulphates. Journal of the Chemical Society.[7] Link
-
Behrman, E. J. (1988).[7] The Persulfate Oxidation of Phenols and Arylamines (The Elbs and the Boyland-Sims Oxidations). Organic Reactions. Link
-
Parli, C. J., Krieter, P., & Schmidt, B. (1980).[1] Metabolism of 6-chlorotryptophan to 4-chloro-3-hydroxyanthranilic acid: a potent inhibitor of 3-hydroxyanthranilic acid oxidase. Archives of Biochemistry and Biophysics. Link
-
Walsh, C. T., et al. (2010). Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan. Science (Relevant for enzymatic comparisons). Link
-
ChemicalBook. 2-Amino-6-chlorobenzoic acid Synthesis. Link
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- 3. CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
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